N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including furan, pyridine, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
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Formation of the Pyridine-Furan Intermediate: : This step involves the coupling of a furan derivative with a pyridine derivative. A typical reaction might use a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative of furan .
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Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a similar coupling reaction or through direct functionalization of the pyridine-furan intermediate using thiophene derivatives under suitable conditions.
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Formation of the Dihydropyridine Core: : The dihydropyridine core is typically synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
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Final Coupling and Functionalization: : The final step involves coupling the dihydropyridine core with the pyridine-furan-thiophene intermediate, followed by functionalization to introduce the carboxamide group. This step may require specific reagents and conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized at the furan, thiophene, or dihydropyridine rings using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl group or the double bonds within the heterocyclic rings, using reagents like sodium borohydride or lithium aluminum hydride.
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions, acids or bases for condensation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones from the thiophene ring, while reduction could produce alcohols or amines from carbonyl or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural similarity to known bioactive molecules suggests potential as a lead compound in drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or electronic materials, due to its unique electronic properties and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of both furan and thiophene rings in N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide provides unique electronic properties and reactivity compared to similar compounds. This makes it particularly interesting for applications requiring specific electronic characteristics or reactivity profiles.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-24-12-17(16(10-20(24)25)15-5-8-28-13-15)21(26)23-11-14-4-6-22-18(9-14)19-3-2-7-27-19/h2-10,12-13H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEJNYSQZFGCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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